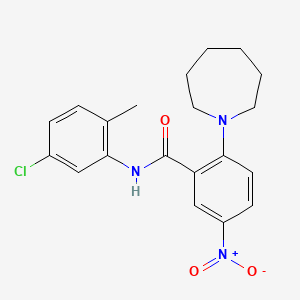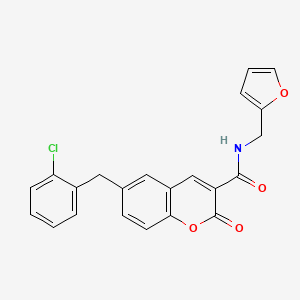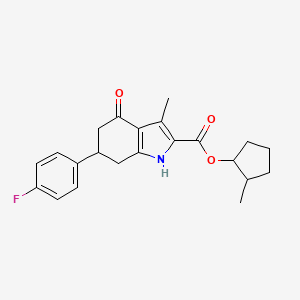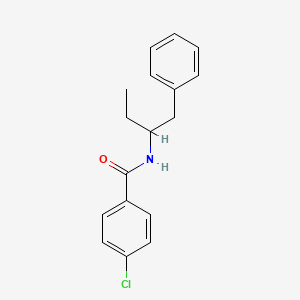![molecular formula C21H28N6O2S B4185865 2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B4185865.png)
2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide
Vue d'ensemble
Description
2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide, also known as CTN-986, is a chemical compound that has been developed for scientific research purposes. It is a potent inhibitor of a specific protein kinase, which makes it a valuable tool for studying various biological processes.
Mécanisme D'action
2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide works by binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. This leads to downstream effects on various cellular processes, including cell cycle progression, gene expression, and cell survival. This compound has been found to be a selective inhibitor of CDKs, GSK-3, and MAPKs, which makes it a valuable tool for studying the specific roles of these kinases in different biological processes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in different cell types. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in immune cells, and improve cognitive function in animal models of neurodegenerative diseases. This compound has also been found to have potential therapeutic effects in various disease models, including cancer, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide has several advantages for lab experiments. It is a potent and selective inhibitor of specific protein kinases, which makes it a valuable tool for studying the specific roles of these kinases in different biological processes. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to using this compound in lab experiments. It may have off-target effects on other kinases, which can complicate the interpretation of results. Additionally, the effects of this compound may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research on 2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide. One potential area of research is to investigate the potential therapeutic effects of this compound in various disease models. Another area of research is to study the downstream effects of this compound on cellular processes, including gene expression and protein synthesis. Additionally, further studies are needed to determine the potential off-target effects of this compound on other kinases and to optimize its use in different experimental settings. Overall, this compound is a valuable tool for studying the role of protein kinases in different biological processes and has potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide has been used in various scientific research studies to investigate the role of protein kinases in different biological processes. It has been found to be a potent inhibitor of several protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK-3), and mitogen-activated protein kinases (MAPKs). This compound has been used to study the role of these kinases in cancer, neurodegenerative diseases, and inflammation.
Propriétés
IUPAC Name |
2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2S/c28-18(22-16-7-3-1-4-8-16)15-30-21-25-19(23-17-9-5-2-6-10-17)24-20(26-21)27-11-13-29-14-12-27/h2,5-6,9-10,16H,1,3-4,7-8,11-15H2,(H,22,28)(H,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGCLFIVNZWLED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4185795.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4185799.png)

![3-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(2-hydroxyphenyl)propanamide](/img/structure/B4185813.png)
![ethyl 1-{N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxylate](/img/structure/B4185815.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-ethoxypropanamide](/img/structure/B4185823.png)

![3-[(4-methyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4185829.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4185837.png)

![4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4185847.png)
![4-amino-N-{2-[(3-nitro-2-pyridinyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4185850.png)
![N-(2-cyanophenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide](/img/structure/B4185862.png)
